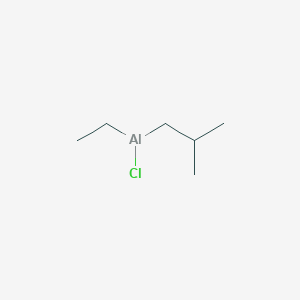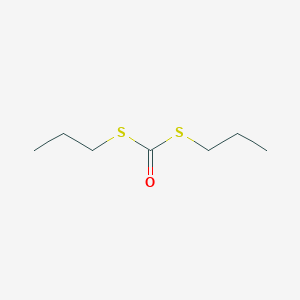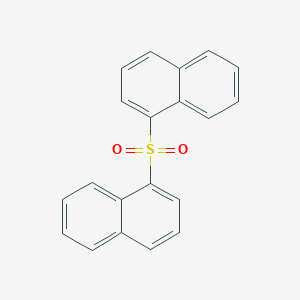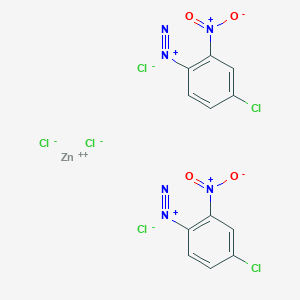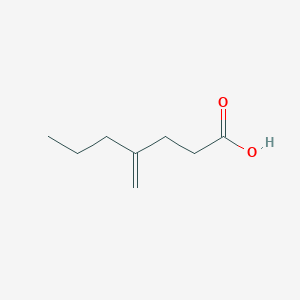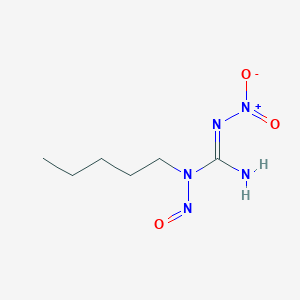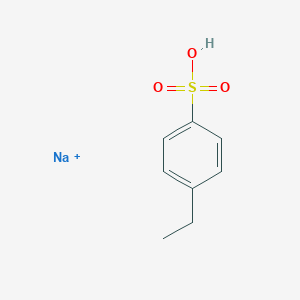
Sodium 4-ethylbenzenesulfonate
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of sulfonate compounds often involves complex reactions including coupling reactions, as seen in the synthesis of sodium ethene-bis-nitrobenzenesulfonate through the coupling reaction of o-nitrotoluenesulfonic acid in NaOH solution (Yu, Qian, & Wang, 2012). This process, characterized by elemental analysis and spectroscopy, demonstrates the intricate steps involved in producing specific sulfonate salts.
Molecular Structure Analysis
The molecular structure of sulfonate salts can be complex, involving various types of bonding and coordination. For example, sodium ethene-bis-nitrobenzenesulfonate exhibits a tetranuclear unit connected through ligands into a 2D topology net, stabilized by weak π–π stacking and H-bonding interactions (Yu, Qian, & Wang, 2012). Such structural details are crucial for understanding the chemical behavior of sulfonate compounds.
Chemical Reactions and Properties
Sulfonate compounds participate in a variety of chemical reactions, including radical polymerization as demonstrated by the polymerization of sodium 4-vinylbenzenesulfonate using graphene oxide as a radical initiator (Voylov et al., 2016). This highlights the reactivity and potential for forming polymers with controlled properties.
Physical Properties Analysis
The physical properties of sulfonate salts, such as thermal and photoluminescence properties, are of interest in materials science. Sodium ethene-bis-nitrobenzenesulfonate, for instance, shows enhanced emission through coordination interactions, indicating its potential in luminescence applications (Yu, Qian, & Wang, 2012).
Chemical Properties Analysis
The chemical properties of sulfonate compounds, such as their solubility, reactivity with reagents, and role as catalysts or initiators in chemical reactions, are foundational for their applications in chemistry and materials science. The role of graphene oxide in initiating radical polymerization of sodium 4-vinylbenzenesulfonate demonstrates the innovative use of sulfonate salts in producing polymers with desirable characteristics (Voylov et al., 2016).
Wissenschaftliche Forschungsanwendungen
Decontamination Processes : Sodium dodecylbenzenesulfonate, a compound similar to Sodium 4-ethylbenzenesulfonate, is used in nuclear decontamination processes to remove radioactive atoms, including Cs ions. A study explored the use of a silica-based adsorbent with mesopores, functionalized with amine groups, to create a positively-charged pocket for efficient removal of these substances (Daewon Kim et al., 2019).
Luminescent Materials : The reaction of sodium 4-hydroxybenzenesulfonate dihydrate with lanthanide chlorides in methanol yields luminescent lanthanide coordination polymers. These compounds have potential applications in the development of new luminescent materials (Xiaoping Yang et al., 2008).
Polymerization Processes : Sodium 4-vinylbenzenesulfonate has been polymerized using graphene oxide as a radical initiator. This method demonstrates the ability of graphene oxide to initiate radical polymerization in aqueous solutions, producing polymers with controlled molecular weights and narrow polydispersity (D. Voylov et al., 2016).
Styrenic-Based Homopolymers and Block Copolymers : The direct synthesis of hydrophilic styrenic-based homopolymers and block copolymers in aqueous solution via reversible addition−fragmentation chain transfer polymerization was successfully achieved using sodium 4-styrenesulfonate. These polymers exhibit stimuli-responsive behavior and can form micelles in aqueous solutions (Y. Mitsukami et al., 2001).
Electrochemical Polymerization : Sodium 4-ethylbenzenesulfonate, among other sodium alkylbenzenesulfonates, has been used as a dopant in the electrochemical polymerization of pyrrole. The study explored optimal conditions and improvements for the polymerization process, comparing the electrical and spectral properties of the resulting polymers (H. Masuda et al., 2003).
Solubility Studies : The solubilities of sodium 4-nitrobenzenesulfonate in various solvent mixtures have been measured, providing insights into the best solvent mixtures for purifying this compound. Such studies are essential for understanding the physical properties and applications of related sulfonate compounds (Rongrong Li et al., 2012).
Eigenschaften
IUPAC Name |
sodium;4-ethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLELGQVCQVOGMA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065838 | |
| Record name | Benzenesulfonic acid, 4-ethyl-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-ethylbenzenesulfonate | |
CAS RN |
14995-38-1 | |
| Record name | Sodium 4-ethylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014995381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-ethyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-ethyl-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium p-ethylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 4-ETHYLBENZENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CSE7E0H3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



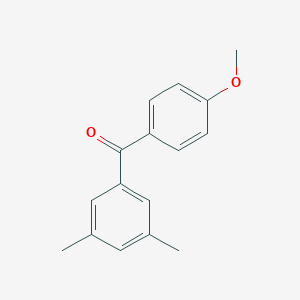



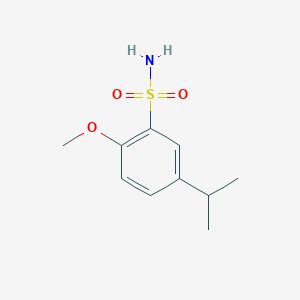
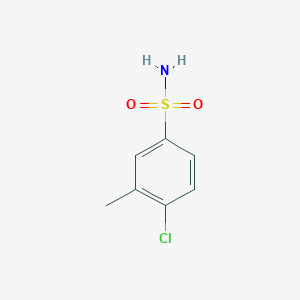

![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)
